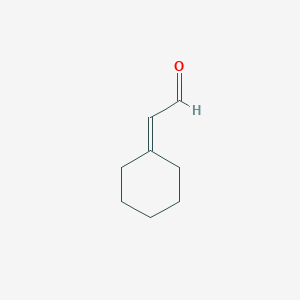

2-Cyclohexylideneacetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylideneacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVPTHPBIDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456047 | |

| Record name | 2-cyclohexylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-63-9 | |

| Record name | 2-cyclohexylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct and Indirect Synthetic Routes

The Wittig reaction and its variants are powerful and widely used methods for forming the carbon-carbon double bond in 2-Cyclohexylideneacetaldehyde by reacting a carbonyl compound, typically cyclohexanone (B45756), with a phosphorus ylide. wikipedia.orgpressbooks.pub This approach benefits from the reliable placement of the double bond, avoiding the formation of constitutional isomers that can occur in other alkene syntheses. pressbooks.pub The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. pressbooks.pub

The classical Wittig reaction involves an ylide generated by deprotonating a triphenylphosphonium salt with a strong base. libretexts.org While broadly applicable, these protocols can present challenges. The stereochemical outcome (Z- or E-alkene) depends on the nature of the ylide and the reaction conditions. organic-chemistry.org Furthermore, the removal of the triphenylphosphine oxide byproduct from the reaction mixture can be notoriously difficult. mcmaster.ca For the synthesis of this compound, more efficient modified Wittig procedures are now favored over these classical methods.

Table 1: Wittig-Type Synthesis of this compound

| Reactant 1 | Reactant 2 (Ylide Precursor) | Base | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Diethyl 2-(cyclohexylamino)vinylphosphonate | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Initial reaction at 0-5°C, followed by hydrolysis with oxalic acid. | 83% | orgsyn.org |

To address the shortcomings of classical triphenylphosphine-based reagents, ylides derived from trialkylphosphines have been developed. mcmaster.ca These trialkylphosphoranylides offer distinct advantages, including high (E)-stereoselectivity in olefination reactions with aldehydes. mcmaster.ca A significant practical benefit is that the resulting short-chain trialkylphosphine oxides are water-soluble, which greatly simplifies their removal during the reaction workup compared to the extraction- and chromatography-intensive removal of triphenylphosphine oxide. mcmaster.ca

A modern frontier in olefination chemistry is the development of catalytic versions of the Wittig reaction. organic-chemistry.org Organocatalysis aims to make the process more efficient and sustainable by using small organic molecules to catalyze the reaction. researchgate.net Research in this area focuses on in-situ recycling of the phosphine (B1218219) oxide byproduct, which would reduce waste and reagent load. researchgate.net This has led to the development of Wittig reactions that can proceed under exceptionally mild conditions, including in aqueous media and even within living cells for bioorthogonal applications. mcmaster.ca

Before the widespread adoption of the Wittig reaction, this compound was synthesized via condensation reactions, though often with limited success. orgsyn.org These routes typically involve the condensation of cyclohexanone with an acetaldehyde (B116499) equivalent, followed by dehydration.

A notable multi-step synthesis utilizes the Kröhnke method. acs.orgacs.org This pathway begins with the condensation of cyclohexanone and acetylene (B1199291) to form 1-ethinylcyclohexanol. This intermediate is then subjected to a series of transformations to yield the final α,β-unsaturated aldehyde. acs.orgacs.org

Table 2: Synthesis of this compound via Condensation Strategy

| Step | Reaction | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Condensation of cyclohexanone with acetylene. | 1-Ethinylcyclohexanol | acs.orgacs.org |

| 2 | Partial hydrogenation of the alkyne. | 1-Vinylcyclohexanol (B155736) | acs.orgacs.org |

| 3 | Treatment with phosphorus tribromide to form the rearranged bromide. | β-Cyclohexylideneethyl bromide | acs.orgacs.org |

| 4 | Formation of the pyridinium (B92312) salt. | N-(β-Cyclohexylideneethyl)pyridinium bromide | acs.orgacs.org |

| 5 | Kröhnke reaction with p-nitrosodimethylaniline followed by hydrolysis. | This compound | acs.orgacs.org |

An alternative synthetic route is the oxidation of a precursor alcohol, β-cyclohexylideneethanol. acs.org This approach relies on the availability of the precursor, which can be formed from the partial reduction of 1-ethinylcyclohexanol. acs.org

Classical methods for this oxidation have employed stoichiometric oxidants like chromic acid. acs.org However, modern organic synthesis favors catalytic methods due to their increased efficiency and reduced environmental impact. semanticscholar.org Transition metal catalysts are highly effective for the aerobic oxidation of alcohols to aldehydes. diva-portal.org For instance, palladium (Pd) nanocatalysts have been shown to be highly efficient and recyclable for the oxidation of a wide range of primary and secondary alcohols to the corresponding aldehydes and ketones, representing a greener alternative to older stoichiometric reagents. diva-portal.org

Transition Metal-Catalyzed Oxidations

Palladium-Catalyzed Systems (e.g., Wacker-type)

The Wacker-Tsuji oxidation, a palladium(II)-catalyzed process, is a prominent method for the conversion of alkenes to aldehydes and ketones. alfa-chemistry.comnih.gov This reaction typically involves the use of palladium(II) chloride and a co-oxidant like copper(II) chloride, with oxygen from the air serving as the ultimate oxidant to regenerate the Pd(II) catalyst. alfa-chemistry.com While the Wacker oxidation of terminal olefins commonly yields methyl ketones following Markovnikov's rule, the synthesis of aldehydes, including α,β-unsaturated aldehydes, is also achievable. alfa-chemistry.com For instance, 1,3-butadiene (B125203) can be oxidized to produce α,β-unsaturated aldehydes. alfa-chemistry.com

The regioselectivity of the Wacker oxidation can be influenced by directing groups. A hydroxyl group, for example, can direct the palladium catalyst to a specific position, influencing the outcome of the reaction. acs.orgorganic-chemistry.org This directed approach has been utilized in the one-pot synthesis of β-substituted and β,β-disubstituted α,β-unsaturated methyl ketones from homoallyl alcohols. acs.orgorganic-chemistry.org This process involves a sequential PdCl₂/CrO₃-promoted Wacker process followed by an acid-mediated dehydration. acs.orgorganic-chemistry.org

The mechanism of the Wacker oxidation involves the formation of an electrophilic palladium-π-complex, which is then attacked by a nucleophile, typically water. alfa-chemistry.com However, other nucleophiles, such as alcohols and amines, can also participate in the reaction, leading to oxidative cyclization if these functional groups are present within the substrate molecule. alfa-chemistry.comnih.gov Asymmetric versions of the Wacker-type cyclization have been developed using chiral ligands, enabling the synthesis of chiral heterocyclic compounds. nih.govsioc-journal.cn Mechanistic studies, including computational investigations, have been conducted to understand the regio- and stereocontrol in palladium-catalyzed reactions, such as the arylation of α,β-unsaturated aldehydes. acs.orgchemrxiv.org

Isomerization-Oxidation Sequences

The synthesis of α,β-unsaturated aldehydes can be achieved through isomerization-oxidation sequences. For example, propargyl vinyl ketones have been shown to undergo isomerization followed by cyclization to form α-methylene cyclopentenones when treated with silica (B1680970) gel. nih.gov Another approach involves the copper-catalyzed oxidation and isomerization of certain alcohols to yield enals. nih.gov

Electrochemical methods have also been developed for the transformation of α,β-unsaturated aldehydes into other carboxylic acid derivatives through a sequence of cyanosilylation, isomerization, and nucleophilic addition. acs.org This method is notable for its sustainability, as it proceeds with a catalytic amount of electricity. acs.org The reaction mechanism involves the formation of a silyl (B83357) enol ether intermediate through isomerization, which is then converted to the final product. acs.org

Furthermore, the isomerization of vinylidenecyclopropanes can produce dimethylenecyclopropane aldehydes, which can be further transformed into other cyclic structures. researchgate.net The isomerization of α,β-unsaturated aldehydes can also be promoted by an electrogenerated base (EGB), leading to the formation of silyl enol ethers that can be subsequently converted to esters. acs.org

Alpha-Functionalization Approaches for α,β-Unsaturated Aldehydes

α-Functionalized α,β-unsaturated aldehydes are a significant class of compounds with wide applications in organic synthesis. mdpi.comnih.govnih.gov Various methods have been developed for their synthesis, focusing on the introduction of a functional group at the α-position of the unsaturated aldehyde. mdpi.comnih.govnih.gov

Retro-Hetero-Diels-Alder Synthesis

The retro-Diels-Alder reaction, the reverse of the [4+2] cycloaddition, can be a powerful tool in organic synthesis. wikipedia.orgwikipedia.org It is particularly useful when a driving force, such as the formation of a stable molecule like carbon dioxide or nitrogen, makes the reverse reaction favorable. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing functionalized aldehydes, a hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, can be followed by a retro-Diels-Alder reaction. wikipedia.orgorganic-chemistry.org

This tandem inverse-electron-demand hetero-Diels-Alder (ihDA) followed by a retro-Diels-Alder (rDA) reaction sequence is a highly efficient method for synthesizing highly functionalized nitrogen heteroaromatics. rsc.org This approach offers high atom economy and regioselectivity. rsc.org For example, the reaction of pyrones with alkynes can proceed through a Diels-Alder/retro-Diels-Alder sequence to generate highly substituted aromatic compounds with the release of carbon dioxide. masterorganicchemistry.com This strategy has been applied to the synthesis of various complex molecules. masterorganicchemistry.com

Other Selective Functionalization Methods

Beyond the retro-Diels-Alder approach, other methods for the selective α-functionalization of α,β-unsaturated aldehydes exist. Organocatalysis has emerged as a powerful tool for these transformations. mdpi.comnih.gov For instance, α-methylenation of aldehydes in the presence of catalysts like pyrrolidine (B122466)/propionic acid can yield α-substituted acroleins. mdpi.comnih.gov

Palladium-catalyzed dehydrogenation offers another route to α,β-unsaturated compounds. researchgate.net This method has been applied to the synthesis of α,β-unsaturated imines from aliphatic amides. researchgate.net Mechanistic studies suggest a Pd(0)/Pd(II) catalytic cycle involving an α,β-desaturation step. researchgate.net

Visible-light-promoted organocatalytic aerobic oxidation provides a straightforward protocol for synthesizing α,β-unsaturated ketones and aldehydes from their corresponding silyl enol ethers, using an inexpensive organic dye as a photosensitizer. rsc.org

Acetaldehyde Surrogate Strategies in Synthesis

Due to the high reactivity and volatility of acetaldehyde, its direct use in synthesis can be challenging. nih.gov To overcome these difficulties, various acetaldehyde surrogates have been developed. These surrogates are stable compounds that can be converted into acetaldehyde or an acetaldehyde equivalent under specific reaction conditions. nih.govresearchgate.net

One such surrogate involves an aldehyde with a cyclohexa-2,5-dienyl group in the α-position. nih.govresearchgate.net This surrogate is stable and can be used in reactions like the enantioselective Michael addition to nitroalkenes. nih.govresearchgate.net The cyclohexa-2,5-dienyl group can then be removed under mild conditions using a Lewis acid, liberating the product formally derived from acetaldehyde. nih.govresearchgate.net This strategy avoids the need for a large excess of the volatile acetaldehyde. nih.gov

Epoxides have also been employed as aldehyde surrogates. nih.gov In the presence of hexafluoroisopropanol (HFIP), epoxides can undergo a Meinwald rearrangement to generate unstable aldehydes in situ, which can then react with a nucleophile in a subsequent transformation, such as an oxa-Pictet-Spengler reaction. nih.gov This approach allows for the synthesis of complex molecules with a wide range of functional groups. nih.gov

Mechanistic Investigations of Formation Reactions

The formation of this compound and related α,β-unsaturated aldehydes proceeds through various mechanisms depending on the synthetic methodology employed.

In palladium-catalyzed systems , such as the Wacker oxidation, the mechanism generally involves the nucleophilic attack of water on a palladium-alkene π-complex, followed by β-hydride elimination. alfa-chemistry.comscispace.com However, the regioselectivity can be complex, and different pathways, including allylic C-H bond cleavage, can compete. scispace.com Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding and controlling the outcomes of these reactions. acs.orgchemrxiv.org For instance, in the palladium-catalyzed arylation of α,β-unsaturated aldehydes, the reaction is believed to proceed through the isomerization of various palladium intermediates followed by reductive elimination. acs.org Similarly, in the arylation of α,β-unsaturated ketones, the mechanism involves oxidative addition, transmetalation, deprotonation/protonation, and reductive elimination steps. chemrxiv.org

For isomerization-oxidation sequences , the mechanism is highly dependent on the specific reagents and conditions. In the electrochemical conversion of α,β-unsaturated aldehydes, the process is initiated by cyanosilylation, followed by an isomerization to a silyl enol ether, which is then hydrolyzed and further reacts. acs.org The isomerization can be promoted by an electrogenerated base. acs.org In other cases, such as the silica gel-mediated cyclization of propargyl vinyl ketones, the mechanism involves an initial isomerization followed by an intramolecular cyclization. nih.gov

The mechanism of the retro-hetero-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a concerted pericyclic process. wikipedia.org The favorability of the retro reaction is often driven by the formation of highly stable products, such as aromatic rings and gaseous molecules like carbon dioxide. masterorganicchemistry.com

In α-functionalization reactions , the mechanisms vary widely. Organocatalytic reactions often proceed through the formation of enamine or iminium ion intermediates. Palladium-catalyzed dehydrogenation reactions can involve a Pd(0)/Pd(II) catalytic cycle with steps like oxidative H-F elimination and α,β-desaturation. researchgate.net

Understanding these intricate mechanistic pathways is fundamental for the rational design of new synthetic methods and for optimizing existing ones to achieve higher efficiency, selectivity, and broader substrate scope in the synthesis of this compound and other valuable α,β-unsaturated aldehydes.

Reaction Mechanism Elucidation

A key synthetic route to this compound is a modified Horner-Wadsworth-Emmons reaction. The mechanism for this synthesis can be broken down into the following key stages:

Ylide Formation : The process begins with the deprotonation of diethyl cyanomethylphosphonate by a strong base, such as sodium hydride (NaH). This abstraction of a proton generates a phosphonate (B1237965) ylide, which is a reactive intermediate.

Nucleophilic Attack : The generated phosphonate ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to the formation of a nitrile intermediate.

Reduction : The nitrile intermediate is then reduced to the final aldehyde product, this compound. A common reducing agent for this step is Diisobutylaluminium hydride (DIBAL-H).

In its subsequent reactions, this compound typically functions as an electrophile. For instance, in organocatalytic reactions, it can react with amines to form dienamines. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Computational chemistry plays a significant role in elucidating these mechanisms. Density Functional Theory (DFT) calculations, using methods like B3LYP/6-31G*, are employed to model the transition states of the reaction. This modeling helps in understanding the energy barriers of different pathways and the geometry of the intermediates, providing a deeper insight into the reaction mechanism. Furthermore, molecular orbital analysis, specifically the examination of HOMO-LUMO energy gaps, can predict the compound's behavior as an electron-deficient dienophile, which is critical for understanding its efficiency in cycloaddition reactions.

Table 1: Key Steps in a Horner-Wadsworth-Emmons Synthesis of this compound

| Step | Reactants | Key Intermediate/Product | Reagents |

| Ylide Formation | Diethyl cyanomethylphosphonate | Phosphonate ylide | Sodium hydride (NaH) |

| Nucleophilic Attack | Phosphonate ylide, Cyclohexanone | Nitrile intermediate | - |

| Reduction | Nitrile intermediate | This compound | DIBAL-H |

Stereochemical Control and Regioselectivity in Synthetic Pathways

Stereochemical Control

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of synthesis, as different stereoisomers can have distinct properties. numberanalytics.com Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. numberanalytics.com Strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. numberanalytics.comethz.ch A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org

In the context of synthesizing molecules with multiple stereocenters, controlling the relative and absolute stereochemistry is paramount. ethz.ch For prochiral molecules, which have a plane of symmetry, a single reaction can create a chiral center, potentially leading to a mixture of enantiomers. numberanalytics.com Effective stereochemical control ensures that only the desired stereoisomer is formed.

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.com This is particularly relevant when unsymmetrical reactants can combine in different orientations. masterorganicchemistry.com For example, in the Diels-Alder reaction involving an unsymmetrical diene and an unsymmetrical dienophile, multiple regioisomers are possible. masterorganicchemistry.com The observed product distribution is often governed by the electronic properties of the reactants. masterorganicchemistry.com

In the synthesis and reactions of this compound, both stereochemical and regiochemical control are important considerations.

Regioselectivity in Cycloadditions : As an α,β-unsaturated aldehyde, this compound can act as a dienophile in Diels-Alder reactions. Its reactivity and the regioselectivity of the cycloaddition are influenced by the electronic nature of the diene. Computational methods like Density Functional Theory (DFT) can be used to model the transition states and predict the regiochemical outcome of such reactions.

Stereoselective Reductions : The reduction of the aldehyde group in this compound can potentially create a new stereocenter. The use of chiral reducing agents or catalysts can lead to the selective formation of one enantiomer of the corresponding alcohol, 2-cyclohexylideneethanol.

The development of synthetic methods that provide high levels of both stereocontrol and regioselectivity is a key area of research. This often involves the careful selection of substrates, reagents, and reaction conditions. For instance, in reactions leading to substituted imidazolidinones, adjusting the amount of acid catalyst was found to improve regioselectivity significantly. nih.gov Quantum chemistry calculations can rationalize the observed regioselectivity by comparing the energies of different transition states, with the product distribution often favoring the pathway with the lower activation energy. nih.gov

Table 2: Factors Influencing Selectivity in the Synthesis and Reactions of this compound

| Type of Selectivity | Influencing Factor | Example Application | Method of Analysis/Prediction |

| Regioselectivity | Electronic properties of reactants | Diels-Alder Reaction | Density Functional Theory (DFT) calculations |

| Stereoselectivity | Chiral reagents/catalysts | Asymmetric reduction of the aldehyde | Use of chiral reducing agents |

| Regioselectivity | Reaction conditions (e.g., catalyst concentration) | Formation of heterocyclic compounds | Experimental optimization and kinetic studies nih.gov |

Reactivity and Transformational Chemistry

Nucleophilic Addition Reactions of the Aldehyde Moiety

2-Cyclohexylideneacetaldehyde is an α,β-unsaturated aldehyde. Its reactivity is defined by the conjugation of the carbon-carbon double bond with the carbon-oxygen double bond (carbonyl group). pressbooks.pub This conjugation creates a delocalized π-electron system, influencing the molecule's behavior in chemical reactions. The carbonyl group itself is inherently polar due to the higher electronegativity of oxygen compared to carbon. This polarization renders the carbonyl carbon electrophilic, making it a primary target for nucleophiles. wikipedia.orgmasterorganicchemistry.com

In α,β-unsaturated aldehydes, there are two principal electrophilic sites susceptible to nucleophilic attack:

The Carbonyl Carbon (C-1): Attack at this position results in a 1,2-addition reaction, breaking the C=O π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is a common pathway for highly reactive, "hard" nucleophiles.

The β-Carbon (C-3): The electronic influence of the carbonyl group extends through the conjugated system, making the β-carbon also electrophilic. Attack at this site is known as 1,4-addition or conjugate addition . libretexts.org This pathway is often favored by "softer," less reactive nucleophiles. pressbooks.pub

The general mechanism for nucleophilic addition to a carbonyl involves the nucleophile attacking the electrophilic carbonyl carbon. This breaks the π-bond, and the electrons move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final product. libretexts.org The presence of the cyclohexylidene group introduces steric bulk, which can influence the rate and stereochemical outcome of nucleophilic additions compared to simpler, linear aldehydes.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol. This transformation is commonly achieved using complex metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me These reagents serve as a source of the hydride ion (H⁻), which acts as a nucleophile. libretexts.orgorganicchemistrytutor.com

The reaction mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon (a 1,2-addition). libretexts.orgorganicchemistrytutor.com This initial step forms a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the corresponding primary alcohol, 2-cyclohexylideneethanol. libretexts.org

Sodium borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly selective for aldehydes and ketones. fiveable.melibretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive reducing agent. fiveable.melibretexts.org It must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to its violent reaction with water and other protic sources. libretexts.orgorganicchemistrytutor.com The reaction is followed by a separate, careful hydrolysis step to produce the alcohol. libretexts.org

| Reagent | Solvent | Product | Typical Reaction Type |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 2-Cyclohexylideneethanol | 1,2-Addition |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by H₃O⁺ workup) | 2-Cyclohexylideneethanol | 1,2-Addition |

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent results in a 1,2-addition across the carbonyl double bond. libretexts.org This reaction is a fundamental method for synthesizing more complex alcohols. bham.ac.uk

The mechanism begins with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.org This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. Subsequent hydrolysis with aqueous acid neutralizes the intermediate to afford a secondary alcohol. libretexts.org The specific secondary alcohol produced depends on the alkyl or aryl group (R) of the Grignard reagent used. libretexts.org

| Reagent | General Formula | Intermediate | Final Product |

| Grignard Reagent | R-MgX (where R = alkyl, aryl; X = Cl, Br, I) | Magnesium alkoxide salt | 1-Cyclohexylidene-2-propanol (if R=CH₃) |

For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-cyclohexylidene-2-propanol after acidic workup.

Acetal (B89532) Formation: Under acidic conditions, this compound reacts with two equivalents of an alcohol to form an acetal. wikipedia.orglibretexts.org This reaction is reversible and involves the formation of a hemiacetal as an intermediate. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the acetal product, the water generated during the reaction is typically removed, for instance, using a Dean-Stark apparatus. wikipedia.orglibretexts.org Acetals are valuable as protecting groups for aldehydes because they are stable under neutral or basic conditions but can be easily hydrolyzed back to the original aldehyde with aqueous acid. masterorganicchemistry.com

Imine and Enamine Formation: The reaction of this compound with amines yields different products depending on the type of amine used. lumenlearning.com

Imine Formation: Reaction with a primary amine (R-NH₂) under mildly acidic conditions (pH ~4-5) forms an imine, also known as a Schiff base, which contains a C=N double bond. lumenlearning.commasterorganicchemistry.comlibretexts.org

Enamine Formation: Reaction with a secondary amine (R₂NH), such as pyrrolidine (B122466) or morpholine, under similar acid-catalyzed conditions, produces an enamine. wikipedia.orgyoutube.comchemistrysteps.com An enamine is a compound with an amino group attached to a carbon-carbon double bond. wikipedia.org The mechanism proceeds through an iminium ion intermediate. Since the nitrogen in this intermediate lacks a proton to eliminate, a proton is removed from the adjacent α-carbon to form the C=C double bond of the enamine. youtube.comchemistrysteps.com The formation of enamines from this compound is crucial for its use in certain cycloaddition reactions. masterorganicchemistry.com

Cycloaddition Reactions Involving the Cyclohexylidene Moiety

A key transformation of this compound involves its participation in [4+2] cycloaddition (Diels-Alder) reactions after being converted into a reactive intermediate. fiveable.melibretexts.org Specifically, it can undergo organocatalytic [4+2] cycloadditions when reacted with a dienophile in the presence of a chiral secondary amine catalyst. rsc.org

The process begins with the reaction of this compound with a chiral diarylprolinol silyl (B83357) ether catalyst. This in situ reaction forms a transient, nucleophilic dienamine . rsc.org This dienamine intermediate, possessing a conjugated diene system, can then act as the four-π-electron component in a Diels-Alder reaction. rsc.orgnih.gov

In a documented study, racemic 2-cyclohexylideneacetaldehydes were reacted with benzoquinones (dienophiles) in the presence of a diarylprolinol-silyl ether catalyst. rsc.org This dienamine-mediated [4+2] cycloaddition led to the formation of complex tricyclic products with high yields and excellent enantioselectivity. rsc.org This transformation proceeds through a dynamic thermodynamic resolution, where the catalyst controls the stereochemical outcome of the cycloaddition. rsc.org

| Reactants | Catalyst | Reaction Type | Product Characteristics |

| This compound, Benzoquinone | Diarylprolinol-silyl ether | Dienamine-mediated [4+2] cycloaddition | Tricyclic adducts in good to high yield and excellent enantioselectivity. rsc.org |

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions represent a powerful tool in organic synthesis for the construction of cyclobutane (B1203170) rings. In the context of this compound, this reaction involves the excitation of the α,β-unsaturated aldehyde system by ultraviolet light, leading to the formation of a diradical intermediate which then undergoes cyclization with an alkene. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the alkene, the solvent, and the presence of sensitizers.

Research has demonstrated that the intramolecular photochemical [2+2] cycloaddition of substrates derived from this compound can lead to the formation of complex polycyclic systems. For instance, when the aldehyde is tethered to an additional alkene moiety, irradiation can induce cyclization to afford bicyclo[n.2.0]alkanone derivatives. The efficiency and stereochemical outcome of this process are highly dependent on the length and flexibility of the tether connecting the enal and the alkene.

(4+3) Cycloaddition with Dienophiles

While less common than [4+2] cycloadditions, [4+3] cycloadditions provide a direct route to seven-membered rings, which are prevalent in numerous natural products. This compound can, in principle, act as a four-atom component in such reactions. The reaction typically involves the generation of an oxyallyl cation or an equivalent species from a suitable precursor, which then reacts with a diene.

In the case of this compound, derivatization to a silyl enol ether or a related species can facilitate its participation in [4+3] cycloadditions. The electron-rich diene attacks the electrophilic termini of the three-carbon component derived from the aldehyde, leading to the formation of a bicyclo[3.2.1]octane or a related seven-membered ring system. The regiochemistry of the addition is governed by the electronic and steric properties of both the diene and the dienophile precursor derived from this compound.

Olefination Chemistry

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. mcmaster.ca In the case of this compound, this reaction allows for the extension of the carbon chain at the aldehyde functionality, providing access to a variety of substituted dienes. The reaction involves the treatment of the aldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt and a base.

The stereochemical outcome of the Wittig reaction with this compound is dependent on the nature of the ylide. Stabilized ylides, which typically contain an electron-withdrawing group, generally afford the (E)-isomer as the major product. Conversely, non-stabilized ylides, which are more reactive, often lead to the (Z)-isomer. Modified Wittig reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, are also highly effective for the olefination of this compound and often provide excellent (E)-selectivity. mcmaster.ca These reactions are crucial for the synthesis of polyenes and other conjugated systems starting from this versatile aldehyde. The use of trialkylphosphoranylides, as opposed to the more common triphenylphosphoranylides, can offer advantages in terms of stereoselectivity and ease of purification, as the resulting trialkylphosphine oxides are often water-soluble. mcmaster.ca

Table 1: Examples of Wittig Olefination Variants with this compound

| Ylide/Reagent | Conditions | Major Product Stereochemistry |

| Ph₃P=CHCO₂Et | THF, rt | (E) |

| (EtO)₂P(O)CH₂CO₂Et, NaH | THF, 0 °C to rt | (E) |

| Bu₃P=CH₂ | THF, -78 °C to rt | (Z) |

Dynamic Resolution in Enantioselective Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material. This approach combines the rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. This compound, being a chiral molecule due to the exocyclic double bond, is a suitable substrate for such transformations.

In the context of enantioselective transformations, the α-proton of this compound can be epimerized under basic or acidic conditions, allowing for dynamic resolution. For example, an enantioselective reduction of the aldehyde functionality can be performed in the presence of a catalyst that facilitates the racemization of the starting material. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the corresponding alcohol. Similarly, enantioselective additions of nucleophiles to the aldehyde can be coupled with in situ racemization to afford highly enantioenriched products.

Chemo- and Regioselective Transformations

This compound possesses two primary reactive sites: the aldehyde carbonyl group and the carbon-carbon double bond. This dual reactivity allows for a range of chemo- and regioselective transformations. The selective reaction at one site over the other is a key consideration in synthetic planning.

For instance, the aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride, leaving the C=C double bond intact. Conversely, catalytic hydrogenation can be employed to selectively reduce the double bond, preserving the aldehyde functionality, although this often requires careful selection of the catalyst and reaction conditions. Nucleophilic addition to the carbonyl group is generally favored under standard conditions. However, conjugate addition (Michael addition) to the β-carbon of the double bond can be achieved using soft nucleophiles, often in the presence of a Lewis acid or an organocatalyst. The palladium-catalyzed Wacker oxidation has also been reported in the context of forming this compound from 1-vinylcyclohexanol (B155736). researchgate.net

Table 2: Chemo- and Regioselective Reactions of this compound

| Reagent(s) | Major Product |

| NaBH₄, MeOH | 2-Cyclohexylideneethanol |

| H₂, Pd/C (controlled) | 2-Cyclohexylacetaldehyde |

| R₂CuLi | 3-(Dialkyl)cyclohexylacetaldehyde |

| R-MgBr | 1-(Cyclohexylidene)-2-propanol (and other alcohols) |

Strategic Use as a Synthetic Building Block

The diverse reactivity of this compound makes it a valuable and strategic building block in organic synthesis. Its ability to undergo a variety of transformations allows for its incorporation into more complex molecular architectures. It serves as a precursor for the synthesis of spirocyclic and bicyclic compounds. lookchem.com

As an α,β-unsaturated aldehyde, it is a key substrate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Michael additions, and Wittig-type olefinations. mcmaster.ca The products of these reactions can be further elaborated to access a wide range of target molecules. For example, the dienes formed from Wittig reactions can participate in subsequent cycloaddition reactions. Furthermore, the aldehyde functionality can be converted into other functional groups, such as carboxylic acids, esters, or amides, expanding its synthetic utility. The compound's role as a substrate in catalytic reactions, such as selective hydrogenations, is important for producing fine chemicals.

Precursor in Complex Molecule Synthesis

The synthesis of complex molecules is a cornerstone of organic chemistry, aiming to construct intricate molecular architectures from simpler, readily available starting materials. wikipedia.org This process often relies on retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors. wikipedia.orgnobelprize.org Methodologies that allow for the efficient and stereocontrolled formation of multiple bonds in a single operation, such as cascade reactions, are highly sought after. nih.gov In this context, this compound serves as a valuable precursor due to its inherent reactivity that can be harnessed to build molecular complexity.

The utility of this compound as a precursor is prominently demonstrated in organocatalytic cascade reactions. nih.gov When reacted with chiral secondary amines, it forms a transient chiral dienamine intermediate. youtube.com This activation mode allows the molecule to engage as the 4π-component in stereoselective [4+2] cycloaddition reactions (Diels-Alder type reactions) with various dienophiles. libretexts.org This strategy is powerful because it allows for the simultaneous formation of multiple new stereocenters with high levels of control, directly leading to densely functionalized six-membered rings which are common motifs in many natural products and biologically active compounds. The reaction's success hinges on the ability to generate the dienamine from the α,β-unsaturated aldehyde, a transformation for which this compound is well-suited. youtube.com This approach exemplifies a modern synthetic strategy where simple precursors are converted into complex products in an efficient and atom-economical manner. nih.gov

Scaffold for Polycyclic Systems

Polycyclic systems, molecules containing multiple fused or bridged rings, are prevalent in a vast array of natural products and pharmaceuticals. nih.govnih.gov The construction of these three-dimensional structures presents a significant synthetic challenge, often requiring innovative strategies to control ring formation and stereochemistry. wikipedia.orgnih.gov Cycloaddition reactions are among the most powerful tools for assembling cyclic and polycyclic frameworks, as they can form multiple carbon-carbon bonds in a single, often stereospecific, step. libretexts.orgresearchgate.net

This compound serves as an excellent scaffold for the construction of polycyclic systems, particularly through cycloaddition strategies. Its ability to act as a diene precursor in [4+2] cycloadditions is central to this application. libretexts.org For instance, the reaction of this compound with a suitable dienophile can rapidly generate a bicyclic system. nih.govmsu.edu A notable example is the organocatalytic cascade reaction where this compound reacts with α,β-unsaturated aldehydes to form bicyclo[3.3.1]nonanone products with high enantioselectivity. nih.gov This transformation highlights the compound's role in creating bridged bicyclic systems.

Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions represent another elegant method for synthesizing polycyclic aromatic compounds. youtube.compsu.edu While direct examples involving this compound as a component in a [2+2+2] cycloaddition are less common, its derivatives can be envisioned as substrates for such transformations. For example, the alkyne precursor to this compound, 1-ethynylcyclohexanol, could potentially participate in cobalt-catalyzed cyclotrimerizations to build substituted benzene (B151609) rings as part of a larger polycyclic structure. acs.orgbeilstein-journals.org The inherent structure of this compound, containing a six-membered ring, provides a pre-formed cyclic unit that can be elaborated upon to build more complex, multi-ring architectures. booktopia.com.au

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O | nih.govbiosynth.com |

| Molecular Weight | 124.18 g/mol | nih.govbiosynth.com |

| CAS Number | 1713-63-9 | nih.govbiosynth.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1CCC(=CC=O)CC1 | nih.gov |

| InChIKey | WJMVPTHPBIDWHB-UHFFFAOYSA-N | nih.gov |

Catalytic Aspects in 2 Cyclohexylideneacetaldehyde Chemistry

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comrsc.org For substrates like 2-cyclohexylideneacetaldehyde, aminocatalysis, where a chiral secondary amine is used as the catalyst, is particularly prominent. This approach relies on the in situ formation of nucleophilic enamine or dienamine intermediates, or electrophilic iminium ions. researchgate.netmdpi.com

Dienamine Catalysis

The reaction of a chiral secondary amine catalyst with an α,β-unsaturated aldehyde such as this compound generates a dienamine intermediate. This activation mode raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a vinylogous nucleophile capable of reacting with various electrophiles at its γ-position. unibo.itnih.gov

A notable example is the dynamic resolution of racemic 2-cyclohexylideneacetaldehydes through an organocatalytic dienamine-mediated [4+2] cycloaddition with benzoquinones. rsc.orgrsc.orgresearchgate.net In this process, the dienamine formed from this compound acts as the 4π-component, reacting with the benzoquinone dienophile. This strategy leads to the formation of optically active tricyclic products with three stereocenters. rsc.org The reaction proceeds via a HOMO-activation dienamine strategy, demonstrating the utility of this approach for achieving dynamic resolution from a racemic starting material. rsc.orgresearchgate.net

Asymmetric Organocatalytic Reactions

Asymmetric organocatalysis provides a direct route to chiral molecules from simple precursors. mdpi.comnih.gov In the context of this compound, the focus has been on stereoselective cycloaddition reactions. The dienamine generated from this compound and a chiral secondary amine catalyst can participate as a 4π-electron component in Diels-Alder type reactions. nih.gov

A key transformation is the [4+2] cycloaddition between various substituted 2-cyclohexylideneacetaldehydes and benzoquinones. rsc.orgrsc.org This reaction, catalyzed by a diarylprolinol silyl (B83357) ether, allows for a dynamic resolution process where the racemic aldehyde is converted into a single major diastereomer of the tricyclic product with high enantioselectivity. rsc.orgrsc.org The diastereoselectivity of the reaction is influenced by the substituents on the cyclohexylidene ring, while excellent enantiocontrol is maintained by the chiral catalyst. rsc.org Studies have indicated that this transformation proceeds through a dynamic thermodynamic-directed resolution pathway. rsc.orgrsc.org

The following table summarizes the results for the [4+2] cycloaddition of various this compound derivatives with 2,6-dimethylbenzoquinone (B1208291), highlighting the efficiency and selectivity of this asymmetric organocatalytic method. rsc.org

Table 1: Asymmetric Organocatalytic [4+2] Cycloaddition of 2-Cyclohexylideneacetaldehydes with 2,6-Dimethylbenzoquinone rsc.org

| Aldehyde Substituent (R) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Me | 66 | 10:1 | >99 |

| 3-Me | 78 | 4:1 | >99 |

| 2-Me | 67 | 10:1 | >99 |

| 4-tBu | 80 | 19:1 | >99 |

| 4-OTBS | 68 | 2:1 | >99 |

| 4-Ph | 87 | 14:1 | >99 |

Reaction conditions: aldehyde (0.1 mmol), 2,6-dimethylbenzoquinone (0.12 mmol), catalyst (20 mol%) in CHCl₃.

Chiral Catalyst Design and Optimization

The success of the aforementioned stereoselective transformations hinges on the design of the chiral organocatalyst. csic.es Diarylprolinol silyl ethers have proven to be highly effective and versatile catalysts for reactions involving aldehydes. nih.govacs.org These catalysts are derived from proline, a naturally occurring chiral amino acid. nih.gov

The key structural features of these catalysts include a bulky trialkylsilyl ether group and two aryl groups, often substituted with electron-withdrawing groups like trifluoromethyl, on the prolinol scaffold. organic-chemistry.org The bulky silyl group is crucial for shielding one face of the dienamine or iminium ion intermediate, thereby directing the approach of the reaction partner and ensuring high stereoselectivity. nih.govrsc.org The electronic properties of the aryl groups can also be tuned to modulate the catalyst's reactivity. organic-chemistry.org

The diarylprolinol silyl ether system is considered a general and robust catalyst capable of promoting a wide range of enantioselective reactions through multiple activation modes, including enamine, dienamine, and iminium ion catalysis. nih.govorganic-chemistry.org The optimization of these catalysts, for instance by changing the silyl protecting group from trimethylsilyl (B98337) (TMS) to the more sterically demanding tert-butyldimethylsilyl (TBS), can lead to improved enantiocontrol in certain reactions. unibo.it This tunability allows for the rational design and optimization of catalysts for specific asymmetric transformations. nih.govsoton.ac.uk

Transition Metal Catalysis

While organocatalysis offers powerful methods for activating this compound, transition metal catalysis provides complementary strategies for its functionalization. These methods often involve different elementary steps, such as oxidative addition and reductive elimination, and can facilitate transformations not readily accessible through organocatalysis. uclouvain.be

Palladium-Based Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. libretexts.org For α,β-unsaturated aldehydes like this compound, palladium-catalyzed reactions offer pathways for arylation, vinylation, and other coupling processes. thieme-connect.com

Common palladium-catalyzed cross-coupling reactions applicable to unsaturated systems include the Stille, Suzuki, Sonogashira, and Heck reactions. libretexts.org For example, palladium-catalyzed cross-coupling of β-bromo α,β-unsaturated aldehydes with organometallic reagents like triarylbismuths can produce tetrasubstituted alkenes with high efficiency. thieme-connect.com The general mechanism for these reactions typically involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic partner, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Furthermore, palladium(II) catalysis can be employed in addition reactions to unsaturated bonds. mdpi.com Palladium catalysts can also facilitate carbenylative cross-coupling reactions using N-tosylhydrazones derived from α,β-unsaturated aldehydes, leading to the formation of complex allylic structures. escholarship.org While specific examples detailing the use of this compound in these named cross-coupling reactions are not extensively documented, the reactivity of the α,β-unsaturated aldehyde moiety makes it a suitable candidate for such transformations. thieme-connect.comnih.gov

Heterogeneous and Homogeneous Systems

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. chemguide.co.ukfiveable.me In homogeneous catalysis , the catalyst exists in the same phase as the reactants, as is the case for the soluble organocatalysts and organometallic complexes discussed above. uclouvain.bechemguide.co.uk Homogeneous catalysts often exhibit high selectivity and activity under mild conditions due to their well-defined active sites. fiveable.me However, their separation from the reaction product can be challenging. fiveable.me

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.ukfiveable.me These systems are advantageous for their ease of separation and recycling. fiveable.me A key application of heterogeneous catalysis in the chemistry of this compound is its selective hydrogenation. For instance, the reduction of the aldehyde group to the corresponding alcohol, 2-cyclohexylideneethanol, can be achieved with high selectivity using solid bimetallic catalysts. Platinum-cobalt catalysts have been shown to be effective for this selective hydrogenation. The modification of nickel-based catalysts with a second metal can also enhance the chemoselectivity for the hydrogenation of the C=O bond in unsaturated aldehydes over the C=C bond. mdpi.com The hydrogenation process on a heterogeneous catalyst surface involves the adsorption of the reactants onto active sites, reaction, and subsequent desorption of the product. chemguide.co.ukwikipedia.org

The choice between a homogeneous and a heterogeneous catalytic system depends on the desired transformation, with organocatalysis (homogeneous) being ideal for complex asymmetric syntheses and heterogeneous catalysis providing a robust method for simpler reductions. rsc.orgnih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic transformations of this compound are diverse, primarily involving hydrogenation, oxidation, and organocatalytic reactions. Understanding the underlying mechanistic cycles is crucial for optimizing reaction conditions and achieving desired product selectivity. These cycles often involve the activation of the substrate on a catalyst surface or through the formation of reactive intermediates.

Catalytic Hydrogenation

The selective hydrogenation of α,β-unsaturated aldehydes like this compound can yield either the saturated aldehyde (cyclohexylacetaldehyde), the unsaturated alcohol (2-cyclohexylideneethanol), or the fully saturated alcohol (2-cyclohexylethanol). The selectivity is highly dependent on the catalyst, reaction conditions, and the mechanism of hydrogen activation and transfer.

A general mechanism for the hydrogenation of α,β-unsaturated aldehydes on a metal catalyst surface follows the Horiuti-Polanyi model. This process begins with the adsorption of both hydrogen and the aldehyde onto the catalyst surface. The regioselectivity of the hydrogenation is then determined by the coordination mode of the aldehyde to the metal center.

Formation of Unsaturated Alcohol: Adsorption of the C=O group onto the catalyst surface, followed by the sequential addition of two hydrogen atoms, leads to the formation of the unsaturated alcohol. This is often favored by catalysts that have a strong affinity for the oxygen atom.

Formation of Saturated Aldehyde: Conversely, if the C=C bond preferentially adsorbs onto the catalyst surface, hydrogenation will occur across this double bond, yielding the saturated aldehyde. tue.nl

Formation of Saturated Alcohol: The saturated alcohol is typically formed through the subsequent hydrogenation of either the unsaturated alcohol or the saturated aldehyde. tue.nl

Rhodium-based catalysts, such as those employing diphosphine ligands, are effective for the asymmetric hydrogenation of α,β-unsaturated compounds. pnas.org The catalytic cycle for a Rh-diphosphine catalyst generally involves:

Oxidative Addition: The Rh(I) precatalyst undergoes oxidative addition of molecular hydrogen to form a Rh(III) dihydride species.

Substrate Coordination: The α,β-unsaturated aldehyde coordinates to the Rh(III) center.

Migratory Insertion: A hydride ligand inserts into the coordinated C=C double bond.

Reductive Elimination: The second hydride ligand transfers to the resulting alkyl-rhodium intermediate, leading to the saturated product and regenerating the Rh(I) catalyst.

The enantioselectivity in asymmetric hydrogenation is determined by the chiral environment created by the ligands around the metal center, which dictates the facial selectivity of the substrate coordination and/or the migratory insertion step. pnas.org

| Catalyst Type | Primary Product from this compound | Mechanistic Feature |

| Platinum-Cobalt | 2-Cyclohexylideneethanol | Preferential adsorption of the C=O group. |

| Rhodium-Diphosphine | (R)- or (S)-Cyclohexylacetaldehyde | Asymmetric induction by chiral ligands. pnas.org |

| Palladium on Carbon (Pd/C) | Cyclohexylacetaldehyde | Stronger interaction with the C=C bond. |

Catalytic Oxidation

The oxidation of this compound can lead to the corresponding carboxylic acid, 2-cyclohexylideneacetic acid. Palladium-catalyzed oxidation reactions, often referred to as Wacker-type oxidations, provide a pathway for the oxidation of alkenes. While typically applied to form ketones from terminal olefins, modifications can lead to aldehydes or other oxidized products. researchgate.netnih.gov

In a related reaction, the palladium-catalyzed oxidation of 1-vinylcyclohexanol (B155736) has been reported to yield this compound as a minor product. researchgate.net This suggests a potential isomerization of the initial substrate to an allylic alcohol, which is then oxidized.

A plausible catalytic cycle for the palladium(II)-catalyzed aerobic oxidation of an aldehyde to a carboxylic acid involves the following steps:

Hemiacetal Formation: The aldehyde reacts with water or an alcohol in the reaction mixture to form a hemiacetal.

Ligand Exchange: The hemiacetal coordinates to the Pd(II) center, displacing a ligand.

β-Hydride Elimination: The crucial step involves the elimination of a hydride from the carbon bearing the hydroxyl group to the palladium center, forming a Pd(II)-hydride species and releasing the carboxylic acid.

Reductive Elimination: The Pd(II)-hydride species can react with an oxidant (like O₂) to regenerate the Pd(II) catalyst and form water. This regeneration step is often complex and can involve co-catalysts like copper salts. nih.gov

| Catalyst System | Oxidant | Key Mechanistic Step |

| Pd(OAc)₂/Pyridine | O₂ | β-Hydride elimination from a coordinated hemiacetal. sci-hub.se |

| PdCl₂/CuCl₂ (Wacker conditions) | O₂ | Nucleophilic attack of water on the coordinated alkene (for related substrates). researchgate.net |

Organocatalytic Cycles

Organocatalysis offers a metal-free alternative for the transformation of this compound. Chiral secondary amines are particularly effective catalysts for reactions involving α,β-unsaturated aldehydes through the formation of reactive dienamine intermediates. researchgate.net

The catalytic cycle for a dienamine-mediated reaction typically proceeds as follows:

Dienamine Formation: The α,β-unsaturated aldehyde, this compound, reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a dienamine intermediate after the loss of a water molecule. This activation mode lowers the LUMO of the β-carbon and raises the HOMO of the γ-carbon.

Nucleophilic Attack: The activated dienamine can then undergo various reactions. For example, in a Michael addition, a nucleophile will attack the β-position. In other cycloaddition reactions, the dienamine can act as a nucleophile itself.

Hydrolysis: After the bond-forming step, the resulting iminium ion is hydrolyzed to release the functionalized aldehyde product and regenerate the chiral amine catalyst, thus closing the catalytic cycle. researchgate.net

This type of activation allows for a wide range of enantioselective functionalizations at positions remote from the carbonyl group.

| Organocatalyst Type | Activated Intermediate | Typical Reaction |

| Chiral Secondary Amines (e.g., Proline derivatives) | Dienamine | Michael Addition, [4+2] Cycloaddition. researchgate.netrsc.org |

| Primary Amine-Thioureas | Iminium ion/H-bonding | Cascade reactions. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to predicting molecular properties and reaction outcomes. wikipedia.org These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape and behavior in chemical reactions. wikipedia.orggithub.io

The electronic structure of a molecule governs its fundamental chemical and physical properties. github.io Analysis of the electronic structure of 2-Cyclohexylideneacetaldehyde, an α,β-unsaturated aldehyde, provides insight into its reactivity. The conjugated system, comprising the C=C double bond and the C=O carbonyl group, leads to delocalization of π-electrons, which significantly influences its chemical behavior.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how the molecule will interact with other reagents. irjweb.com For an electrophile like this compound, the LUMO is of particular importance as it indicates the most likely sites for nucleophilic attack. Conversely, the HOMO energy relates to the molecule's ability to act as a nucleophile. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

Quantum chemical calculations, often performed using Density Functional Theory (DFT) at levels like B3LYP/6-31G*, can predict these orbital energies. nih.govfigshare.com For this compound, the LUMO is expected to have significant density on the β-carbon of the double bond and the carbonyl carbon, consistent with its known reactivity as a Michael acceptor and its susceptibility to nucleophilic addition at the carbonyl group. organic-chemistry.org

Table 1: Calculated Frontier Orbital Properties for this compound (Note: The following data is representative and based on typical values for similar α,β-unsaturated aldehydes calculated using DFT methods, as specific database values for this exact molecule are not consistently published.)

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.30 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.81 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.49 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ajchem-a.com |

This interactive table summarizes key electronic properties. Clicking on a property provides a brief description.

Quantum chemical calculations are instrumental in modeling the pathways of chemical reactions, allowing for the mapping of potential energy surfaces and the identification of intermediates and transition states. sumitomo-chem.co.jp This modeling provides a step-by-step view of how reactants are converted into products. For this compound, this is particularly useful for understanding its participation in reactions such as cycloadditions, Michael additions, and organocatalyzed transformations. organic-chemistry.orgresearchgate.net

A notable example is the organocatalytic [4+2] cycloaddition, where this compound can be activated by a chiral secondary amine catalyst to form a dienamine intermediate. rsc.org This intermediate then reacts with a dienophile. Computational modeling can trace the entire catalytic cycle:

Formation of the Dienamine: The reaction between this compound and the amine catalyst is modeled to determine the structure and stability of the resulting dienamine.

Cycloaddition Step: The potential energy surface for the reaction of the dienamine with a dienophile (e.g., an α,β-unsaturated ketone) is calculated. This step involves locating the transition state for the C-C bond formation.

Hydrolysis and Catalyst Regeneration: The final steps, involving the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst, are modeled to ensure catalytic turnover.

These calculations can reveal the activation energies for each step, identify the rate-determining step, and explain the observed regioselectivity and stereoselectivity of the reaction. rsc.orgewadirect.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.orgnih.gov Unlike quantum chemical calculations that often focus on static structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. diva-portal.orgmdpi.com

For this compound, MD simulations can provide critical insights into its conformational flexibility. The molecule can exist in different conformations due to rotation around single bonds, particularly the C-C single bond between the cyclohexyl ring and the aldehyde group, and the C-C bond of the enal moiety (s-trans vs. s-cis conformations). MD simulations can explore the potential energy landscape associated with these rotations and determine the relative populations of different conformers in a given solvent at a specific temperature. nih.govlumenlearning.comlibretexts.orguwosh.edu

An MD simulation of this compound in an explicit solvent (like water or an organic solvent) would involve the following setup:

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA, GAFF | Defines the potential energy function for all atoms in the system. mdpi.com |

| Solvent Model | SPC/E, TIP3P (for water) | Represents the solvent molecules explicitly. mdpi.com |

| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions for the simulation. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. mdpi.com |

| Simulation Time | 100-1000 ns | The duration over which the system's trajectory is calculated. |

| Time Step | 1-2 fs | The small time increment used for integrating the equations of motion. nih.gov |

This interactive table outlines the setup for a molecular dynamics simulation. Clicking on a parameter explains its role in the simulation.

The resulting trajectories from the simulation can be analyzed to understand solvent structuring around the molecule, the stability of intra- and intermolecular hydrogen bonds (if applicable), and the dynamics of conformational transitions. titech.ac.jpyale.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. sumitomo-chem.co.jp It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from calculating the properties of small molecules to modeling complex reaction mechanisms. sumitomo-chem.co.jprsc.org

DFT calculations are a cornerstone for predicting and rationalizing the stereoselectivity of chemical reactions. rsc.orguncw.edumdpi.com By calculating the energies of the transition states leading to different stereoisomers (enantiomers or diastereomers), one can predict which product will be favored. The product formed via the lowest energy transition state is expected to be the major product, according to transition state theory.

In the context of this compound, DFT is crucial for understanding the outcomes of asymmetric reactions. For instance, in the organocatalytic [4+2] cycloaddition mentioned previously, the chiral catalyst creates a chiral environment around the dienamine intermediate. rsc.org The dienophile can approach this intermediate from two different faces (re or si), leading to two different diastereomeric transition states.

DFT calculations can be used to:

Optimize the geometries of these diastereomeric transition states.

Calculate their relative free energies (ΔG‡).

Predict the diastereomeric ratio (d.r.) of the products.

The difference in activation free energy (ΔΔG‡) between the two competing transition states is directly related to the product ratio. A larger energy difference implies higher stereoselectivity. Analysis of the transition state geometries can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds) that are responsible for the energy difference and thus control the stereochemical outcome. uwosh.edumdpi.com

Table 3: Representative DFT Energy Data for Diastereomeric Transition States (Note: This table illustrates the typical output of a DFT study on stereoselectivity. The values are hypothetical but representative for an organocatalyzed reaction of this compound.)

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product | Key Stabilizing/Destabilizing Interaction |

| TS-A (leading to Major Diastereomer) | 0.0 | Major | Favorable CH-π interaction with catalyst. |

| TS-B (leading to Minor Diastereomer) | +2.5 | Minor | Steric clash between substrate and catalyst side group. |

| ΔΔG‡ (TS-B - TS-A) | +2.5 | - | Energy difference dictating selectivity. |

This interactive table shows how DFT calculations can rationalize stereoselectivity. Clicking on a value provides more context.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. libretexts.org It is an unstable, fleeting configuration that cannot be isolated experimentally, making computational characterization essential. mdpi.com DFT is the workhorse method for locating and characterizing transition states. rsc.orgorientjchem.org

For a reaction involving this compound, such as a Diels-Alder cycloaddition, the process of characterizing the transition state using DFT involves several steps: yale.edulibretexts.org

Locating the TS: Specialized algorithms (e.g., QST2, QST3, or eigenvector following) are used to find the saddle point on the potential energy surface that corresponds to the transition state.

Geometry Optimization: The geometry of the transition state is fully optimized. For a cycloaddition, this structure would show partial bonds between the atoms that are forming new C-C bonds.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS geometry. A true first-order saddle point (i.e., a transition state) is characterized by having exactly one imaginary vibrational frequency. mdpi.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. All other vibrational frequencies must be real.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface. orientjchem.orgrsc.org

Table 4: Key Characteristics of a Hypothetical [4+2] Cycloaddition Transition State for this compound

| Characteristic | Description | Typical DFT Finding |

| Key Bond Distances | Distances of the two forming C-C σ-bonds. | Asynchronous bond formation, e.g., 2.1 Å and 2.4 Å. |

| Imaginary Frequency | The single negative frequency mode. | Typically in the range of -200 to -500 cm⁻¹. |

| Nature of Vibrational Mode | The motion corresponding to the imaginary frequency. | Asymmetric stretching of the two forming C-C bonds, leading to the cycloadduct. |

| IRC Confirmation | The path traced from the TS. | Confirms the TS connects the dienamine/diene and dienophile reactants to the cyclohexene (B86901) product. |

This interactive table details the computational markers used to identify and validate a transition state structure.

Prediction of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound. byu.edu Methods like Density Functional Theory (DFT) are employed to model transition states and understand the factors governing regioselectivity and stereoselectivity. nih.gov

One of the key aspects of this compound's reactivity is its nature as an α,β-unsaturated aldehyde. The presence of the conjugated system, enhanced by the cyclohexylidene group, increases its electrophilicity compared to saturated analogues. Molecular orbital analysis, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, can predict its behavior as an electron-deficient dienophile, which is crucial for cycloaddition reactions.

Theoretical studies have been instrumental in understanding the stereochemical outcomes of reactions. For instance, in organocatalytic reactions, computational models can predict which face of the molecule is more likely to be attacked by a nucleophile, leading to the observed enantioselectivity. nih.gov These models often consider the steric hindrance imposed by the catalyst and the substrate. nih.govresearchgate.net

Furthermore, computational methods can elucidate reaction mechanisms. For example, in dienamine catalysis, theoretical studies can help determine whether a reaction proceeds through a concerted [4+2] cycloaddition pathway or a stepwise mechanism. rsc.org By calculating the energies of intermediates and transition states, researchers can predict the most probable reaction pathway and, consequently, the structure of the final product. rsc.orgnih.gov The study of iminium ions formed from α,β-unsaturated aldehydes and organocatalysts has been a significant area of research, with DFT calculations and NMR spectroscopy helping to understand the E/Z isomerism and its influence on enantioselectivity. researchgate.net

The table below summarizes some computational methods and their applications in predicting the reactivity and selectivity of this compound and related α,β-unsaturated aldehydes.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Modeling transition states | Regioselectivity, Stereoselectivity |

| Molecular Orbital Analysis (HOMO-LUMO) | Predicting dienophile behavior | Cycloaddition efficiency |

| Stereochemical Models | Understanding enantioselectivity in organocatalysis | Facial selectivity |

| Mechanistic Studies | Elucidating reaction pathways | Product structure |

Development of Computational Models and Algorithms

The development of robust computational models and algorithms is crucial for accurately predicting the chemical behavior of molecules like this compound. These models are often based on quantum mechanics and are continuously refined to improve their predictive power.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for α,β-unsaturated aldehydes to predict their biological activities, such as genotoxicity. nih.gov These models correlate the chemical structure of the aldehydes with their biological effects, providing a tool for theoretical hazard assessment without the need for extensive experimental testing. nih.gov

Machine learning (ML) models are also being increasingly used to predict regioselectivity in chemical reactions. nih.gov These models are trained on large datasets of known reactions and can learn to predict the outcome of new reactions with high accuracy. nih.gov For complex molecules, active learning-based acquisition functions can be used to select the most informative data points for training the model, significantly reducing the amount of data required for accurate predictions. nih.gov

In the context of organocatalysis, computational models have been developed to explain the role of the catalyst in controlling stereoselectivity. nih.gov These models often involve detailed conformational analysis of the catalyst-substrate complex to identify the key interactions that lead to the observed stereochemical outcome. nih.govresearchgate.net For instance, molecular modeling of iminium ions formed from α,β-unsaturated aldehydes and imidazolidinone catalysts has revealed that non-bonding interactions between the nucleophile and the catalyst framework can direct the reaction towards a specific addition pathway. nih.gov

Furthermore, computational workflows are being developed to automate the prediction of regioselectivity in complex reactions like C-H activation. beilstein-journals.org These workflows often use a hierarchical approach, starting with semi-empirical quantum calculations and progressing to more accurate DFT calculations to predict the most likely reaction site. beilstein-journals.org

The table below provides an overview of different computational models and algorithms and their applications in the study of this compound and related compounds.

| Model/Algorithm | Application | Key Feature |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting genotoxicity of α,β-unsaturated aldehydes | Correlates chemical structure with biological activity. nih.gov |

| Machine Learning (ML) | Predicting regioselectivity in C-H functionalization | Trained on large datasets of known reactions. nih.gov |

| Organocatalysis Models | Explaining stereoselectivity | Detailed conformational analysis of catalyst-substrate complexes. nih.gov |

| Automated Computational Workflows | Predicting regioselectivity in C-H activation | Hierarchical approach using different levels of theory. beilstein-journals.org |

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 2-Cyclohexylideneacetaldehyde, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the aldehydic proton characteristically appears as a doublet in the downfield region, typically around δ 10.00 ppm, with a coupling constant (J) of approximately 8.3 Hz. The vinyl proton, adjacent to the aldehyde group, is observed as a doublet of triplets at about δ 5.81 ppm, also with a coupling constant of 8.3 Hz. The ten protons of the cyclohexyl ring produce a complex multiplet signal in the upfield region, generally between δ 1.58 and 2.70 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. nih.gov The carbonyl carbon of the aldehyde group is typically found in the highly deshielded region of the spectrum. The sp² hybridized carbons of the double bond also show characteristic chemical shifts, which are influenced by the electron-withdrawing nature of the carbonyl group. organicchemistrydata.org The sp³ hybridized carbons of the cyclohexyl ring appear at higher field strengths. oregonstate.edu

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | 10.00 | d | 8.3 |

| Vinylic H | 5.81 | dt | 8.3 |

Note: The data presented is based on typical values and may vary slightly depending on the solvent and experimental conditions.